![molecular formula C12H7FN2O2S B1326704 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid CAS No. 912770-16-2](/img/structure/B1326704.png)

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with the imidazo[2,1-b]thiazole core have been synthesized and evaluated for their potential as anticancer agents , and their crystal structures have been analyzed .

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions starting with appropriate precursors. For instance, the synthesis of 2-aralkyl-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles involves the condensation of thiadiazolylamine with different aralkyl bromides . Similarly, the preparation of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives includes steps like the Suzuki reaction, hydrolysis, and amidation reactions . These methods could potentially be adapted for the synthesis of "6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is often confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as by X-ray crystallography . These compounds typically exhibit planar structures due to the conjugation within the imidazo-thiadiazole ring system. The presence of substituents like fluorophenyl groups can influence the molecular conformation and the overall crystal packing through various intermolecular interactions, including hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives can be influenced by the substituents present on the core structure. For example, the presence of a carboxylic acid group, as in "6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid," would make the compound amenable to reactions typical of carboxylic acids, such as esterification or amidation. The fluorophenyl group could also participate in reactions through the fluorine atom, which is an activating group for nucleophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are characterized by their solid-state structures and electronic properties. X-ray crystallography provides insights into the molecular packing and the types of intermolecular interactions that stabilize the crystal lattice . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be investigated using computational methods like density functional theory (DFT), which helps in understanding the physicochemical properties and reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A series of novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for their anticancer potential. These compounds, particularly 4a, exhibited strong cytotoxicity against leukemia cells through apoptosis induction, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, new BRAF inhibitors with a 5-(pyrimidin-4-yl)imidazo[2,1-b]thiazole scaffold showed significant cytotoxic activity against colon cancer and melanoma cell lines, indicating their potential in cancer treatment (Abdel‐Maksoud et al., 2019).

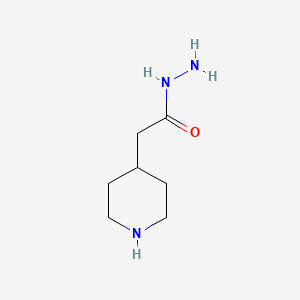

Antimicrobial and Antituberculosis Activity

Compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide demonstrated promising antibacterial, antifungal, and antituberculosis activities. This highlights their potential as antimicrobial agents against various pathogens, including Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Inflammatory Agents

A study described the synthesis of imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety as potential anti-inflammatory agents. These compounds exhibited promising in vivo anti-inflammatory activity, suggesting their potential for further development as therapeutic agents (2022).

Structural and Synthetic Insights

Research on the crystal structure of related compounds, such as 6-(4-Fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1,3]thiazin-4-one, provides valuable insights into their molecular conformations and potential interactions. Such structural knowledge is crucial for the design and synthesis of new compounds with improved biological activities (Gallagher et al., 2007).

Zukünftige Richtungen

The future directions for “6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid” and its derivatives could involve further exploration of their antitumor and antifungal activities . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.

Wirkmechanismus

Target of Action

Similar compounds, such as imidazothiazoles, have been found to have a broad range of targets due to their versatile molecular structure .

Mode of Action

It’s known that imidazothiazoles can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazothiazoles have been found to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Imidazothiazoles have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Eigenschaften

IUPAC Name |

6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O2S/c13-8-4-2-1-3-7(8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOZVQMFVRHMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649280 |

Source

|

| Record name | 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

CAS RN |

912770-16-2 |

Source

|

| Record name | 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326639.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)